1,2-Dipyridin-2-ylethane-1,2-diol

Antioxidant Assay DPPH Radical Scavenging

Researchers sourcing a validated enediol antioxidant scaffold often face variability in tautomeric purity, compromising SAR study reproducibility. 1,2-Dipyridin-2-ylethane-1,2-diol (CAS 1141-05-5) resolves this as the defined (E)-enediol tautomer, stabilized by intramolecular hydrogen bonds. Key procurement advantages: • Baseline DPPH radical-scavenging activity exceeds ascorbic acid, enabling direct potency benchmarking. • Exclusive (E)-enediol tautomer in solution provides a reliable reference for spectroscopic calibration of tautomeric equilibria. • Predictably tunable via 5,5′-substitution, serving as the essential starting material for systematic antioxidant optimization.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 1141-05-5
Cat. No. B073583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dipyridin-2-ylethane-1,2-diol
CAS1141-05-5
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(C(C2=CC=CC=N2)O)O
InChIInChI=1S/C12H12N2O2/c15-11(9-5-1-3-7-13-9)12(16)10-6-2-4-8-14-10/h1-8,11-12,15-16H
InChIKeyHVIBJFDEUPZPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-Pyridoin Research Baseline


1,2-Dipyridin-2-ylethane-1,2-diol (CAS 1141-05-5), also referred to as α-Pyridoin or 1,2-di(pyridin-2-yl)ethane-1,2-diol, is a heterocyclic vicinal diol with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol [1]. The compound is characterized by a central ethane-1,2-diol scaffold symmetrically substituted with two pyridin-2-yl groups. Computed physicochemical properties include an XLogP3-AA value of -0.2, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 [1]. In chloroform solution, the compound exists exclusively as the (E)-1,2-di(pyridin-2-yl)ethane-1,2-diol tautomer, a perfectly planar form stabilized by strong intramolecular hydrogen bonds [2].

Enediol antioxidant scaffold for radical scavenging SAR studies
Exclusive (E)-enediol tautomer in solution, confirmed by NMR
Reported DPPH scavenging stronger than ascorbic acid benchmark

α-Pyridoin Differentiation from Analogs


The enediol core of 1,2-dipyridin-2-ylethane-1,2-diol is the critical pharmacophore for its radical-scavenging and antioxidant activities, but these properties are highly sensitive to both the electronic character of the pyridine rings and the tautomeric equilibrium of the central scaffold [1]. Unsubstituted α-pyridoin demonstrates DPPH radical-scavenging activity that is stronger than ascorbic acid [2]; however, simple substitution on the pyridine ring (e.g., methylation or methoxylation at the 5-position) dramatically alters both activity and mechanism [1]. Moreover, the compound exists exclusively as the planar (E)-enediol tautomer in solution, stabilized by strong intramolecular hydrogen bonds, and does not spontaneously convert to the corresponding α-ketol (2-hydroxy-1,2-di(pyridin-2-yl)ethanone) [3]. This distinct tautomeric preference and predictable structure-activity profile make direct substitution with structurally similar enediols or pyridyl-diols unreliable without quantitative verification of the specific derivative's performance.

Pyridine substitution alters activity
Methyl or methoxy groups at 5-position dramatically change radical-scavenging potency and mechanism; analogs may not replicate parent profile.
Tautomeric equilibrium not guaranteed
Structurally similar enediols may coexist with α-ketol forms, introducing batch-dependent reactivity not present in α-pyridoin.
Conformational rigidity differs
Flexible vicinal diols lack the strong intramolecular H-bonds that enforce planarity; direct substitution risks altered interaction profiles.

α-Pyridoin Quantitative Evidence


DPPH Radical Scavenging vs. Ascorbic Acid

The unsubstituted parent compound 1,2-dipyridin-2-ylethane-1,2-diol (α-pyridoin) exhibits DPPH (1,1-diphenyl-2-picrylhydrazyl) radical-scavenging activity that is stronger than that of ascorbic acid (vitamin C), a widely used reference antioxidant [1]. While the original publication does not provide exact IC50 values in the abstract or freely accessible text, the qualitative ranking 'stronger than ascorbic acid' is explicitly stated and serves as the foundational benchmark for this compound class. Furthermore, 5,5′-dimethyl (compound 5) and 5,5′-dimethoxy (compound 6) derivatives exhibit even greater potency than the parent compound [1].

DPPH vs Ascorbic Acid
Head-to-head
Reported stronger radical scavenging than ascorbic acid
Supports baseline radical-scavenging benchmark
Exact IC50 not reported; verify under your assay conditions
Antioxidant Assay DPPH Radical Scavenging Ascorbic Acid

Exclusive Enediol Tautomer Form

In chloroform solution, 1,2-dipyridin-2-ylethane-1,2-diol exists exclusively as the (E)-1,2-di(pyridin-2-yl)ethane-1,2-diol (enediol) tautomer (denoted OO3); no evidence of the alternative α-ketol form, 2-hydroxy-1,2-di(pyridin-2-yl)ethanone (OK1, OK2, or OK3), is observed by multinuclear NMR spectroscopy [1]. This exclusive tautomeric state is corroborated by MP2/6-31G**//RHF/6-31G** and MP2/6-31G** ab initio calculations, which confirm that the perfectly planar (E)-enediol is more stable than all α-ketol tautomers [1].

Tautomeric Form
Reported
100% (E)-enediol in CDCl3; no α-ketol detected
Consistent reactive species in solution
NMR and ab initio corroboration
Tautomerism NMR Spectroscopy DFT Calculations Molecular Stability

Galvinoxyl Radical Scavenging Baseline

The parent compound 1,2-dipyridin-2-ylethane-1,2-diol (α-pyridoin) serves as the benchmark for galvinoxyl radical (GO*) scavenging activity against which its 5,5′- and 6,6′-bis-substituted derivatives (2–7) are quantitatively compared [1]. The study reports that derivatives with a methyl (compound 5) or methoxy (compound 6) group at the 5-position exhibit significantly higher GO*-scavenging activity than the parent compound and vitamin C [1]. Kinetic analysis in ethyl acetate reveals that the reaction proceeds primarily via a direct hydrogen atom transfer (HAT) mechanism [1].

GO• Scavenging Baseline
Head-to-head
Parent compound is benchmark; 5-Me/MeO derivatives show higher activity
SAR reference for HAT mechanism studies
Kinetic data in ethyl acetate/ethanol
Galvinoxyl Radical GO* Kinetic Analysis Hydrogen Atom Transfer

Pyridoins vs. Pyridils Cytoprotection

In a cell-based assay using HL-60 human promyelocytic leukemia cells, 2,2′-pyridoin derivatives (the enediol class to which 1,2-dipyridin-2-ylethane-1,2-diol belongs) exhibit superior antioxidant activity compared to their oxidized counterparts, the 2,2′-pyridils [1]. The study explicitly states that 2,2′-pyridils showed antioxidant activity in the cell, but the activity was lower than that of 2,2′-pyridoins [1]. This establishes a clear, class-level functional advantage for the reduced enediol oxidation state in a biologically relevant cellular context.

Pyridoin vs Pyridil Cytoprotection
Class-level
Enediol class showed higher cellular antioxidant activity than oxidized pyridil class in HL-60 cells
Cell-based redox activity context
Class-level inference; confirm for specific derivative
Cytoprotection Oxidative Stress HL-60 Cells Structure-Activity Relationship

Intramolecular Hydrogen Bonding Stabilization

The exceptional stability of the (E)-1,2-di(pyridin-2-yl)ethane-1,2-diol tautomer is attributed primarily to strong intramolecular hydrogen bonds, with conjugation within the molecule playing only a minor role [1]. MP2/6-31G**//RHF/6-31G** and MP2/6-31G** ab initio calculations confirm that this perfectly planar form is more stable than the corresponding α-ketol tautomers [1]. This stands in contrast to many other vicinal diols or enediols that lack such strong, planarizing intramolecular hydrogen bonds and may therefore exhibit different conformational equilibria, tautomeric distributions, and, consequently, variable reactivity.

H-Bond Stabilization
Reported
Planar (E)-enediol stabilized by strong intramolecular H-bonds
Unique conformational rigidity
Distinguishes from flexible enediols; MP2 calculations
Intramolecular Hydrogen Bonding Conformational Analysis Ab Initio Calculation Planarity

Oxidation Potential–Activity Correlation

The DPPH radical-scavenging activities of α-pyridoins, including the parent compound 1,2-dipyridin-2-ylethane-1,2-diol and its derivatives 2–7, are directly correlated with their oxidation potential and, by extension, the electron density of the enediol moiety [1]. Derivatives with electron-donating substituents (e.g., methyl or methoxy groups at the 5-position) exhibit lower oxidation potentials and correspondingly higher DPPH-scavenging activity [1]. This established quantitative relationship provides a predictive framework for assessing and tuning the antioxidant capacity of this chemical series.

Oxidation Potential–Activity
Reported
Lower oxidation potential correlates with higher DPPH scavenging
Predictive SAR framework based on electron density
Electrochemical correlation confirmed for derivatives 2–7
Oxidation Potential Electron Density Structure-Activity Relationship Enediol

α-Pyridoin Applications


Lead Scaffold for Enediol Antioxidants

The parent compound serves as the validated lead scaffold for the design and synthesis of potent enediol antioxidants, as its baseline DPPH radical-scavenging activity exceeds that of ascorbic acid and its activity is predictably tunable via 5,5′- or 6,6′-substitution on the pyridine rings [1]. This makes it the essential starting material for structure-activity relationship (SAR) studies aimed at optimizing antioxidant potency and physicochemical properties for pharmaceutical or industrial antioxidant applications.

Tautomeric & Conformational Reference Standard

Due to its exclusive existence as the planar (E)-enediol tautomer in chloroform solution, stabilized by strong intramolecular hydrogen bonds and verified by multinuclear NMR and ab initio calculations [1], this compound is an ideal reference standard for calibrating spectroscopic and computational methods aimed at identifying and quantifying enediol/α-ketol tautomeric equilibria in related heterocyclic systems.

Galvinoxyl Radical Kinetics Benchmark

The unsubstituted compound is the established baseline for comparing galvinoxyl radical (GO*) scavenging activity and for investigating the mechanistic switch between hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) pathways in different solvents [1]. Researchers developing novel radical-scavenging agents or studying solvent effects on antioxidant mechanisms should procure this compound as the reference standard for kinetic and mechanistic comparisons.

Application
Selection Property
Validation Focus
Enediol antioxidant lead scaffold research
Baseline radical-scavenging profile exceeding ascorbic acid
Substituent electronic effects on activity; oxidation potential correlation
Tautomeric reference standard
Exclusive (E)-enediol form in solution, stabilized by H-bonds
NMR and DFT tautomer assignment; enediol/ketol equilibrium calibration
Galvinoxyl radical kinetics benchmark
Parent compound as baseline for GO• scavenging and HAT mechanism
Solvent-dependent mechanistic shifts; kinetic comparison with derivatives
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